3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4,5-diphenyl-1,3-thiazol-3-ium
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Overview
Description
3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4,5-diphenyl-1,3-thiazol-3-ium is a thiazole derivative. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4,5-diphenyl-1,3-thiazol-3-ium typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with thioamides under acidic conditions, followed by cyclization . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4,5-diphenyl-1,3-thiazol-3-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4,5-diphenyl-1,3-thiazol-3-ium has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4,5-diphenyl-1,3-thiazol-3-ium involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects . The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-Methoxyphenyl)ethenyl]-4,5-diphenyl-1,3-thiazole: Similar structure but lacks the ethyl group at the 3-position.
4,5-Diphenyl-1,3-thiazole: A simpler thiazole derivative without the additional substituents.
Uniqueness
3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4,5-diphenyl-1,3-thiazol-3-ium is unique due to its specific substitution pattern, which may confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
697220-91-0 |
---|---|
Molecular Formula |
C26H24NOS+ |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
3-ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4,5-diphenyl-1,3-thiazol-3-ium |
InChI |
InChI=1S/C26H24NOS/c1-3-27-24(19-16-20-14-17-23(28-2)18-15-20)29-26(22-12-8-5-9-13-22)25(27)21-10-6-4-7-11-21/h4-19H,3H2,1-2H3/q+1 |
InChI Key |
XMYLYIPKCMVWKY-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=C(SC(=C1C2=CC=CC=C2)C3=CC=CC=C3)C=CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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